molecular formula C8H12ClN3O2 B13247219 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine

Cat. No.: B13247219
M. Wt: 217.65 g/mol
InChI Key: KPBDBCZXZYXLQK-UHFFFAOYSA-N
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Description

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a chloromethyl oxirane derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine
  • 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan
  • 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole

Uniqueness

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, such as the presence of a chloromethyl group and an oxadiazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

5-[5-(chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H12ClN3O2/c1-10-8-12-11-7(14-8)6-3-2-5(4-9)13-6/h5-6H,2-4H2,1H3,(H,10,12)

InChI Key

KPBDBCZXZYXLQK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)C2CCC(O2)CCl

Origin of Product

United States

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